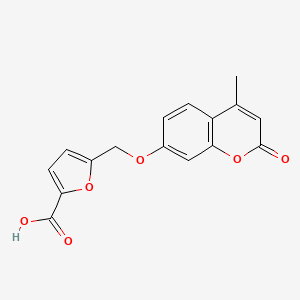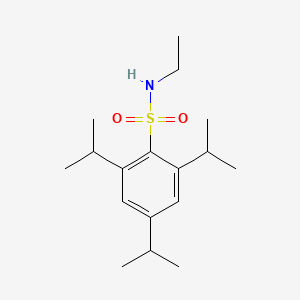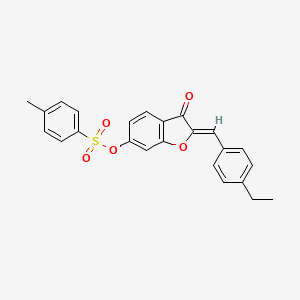![molecular formula C16H16N4O2S B12203002 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol](/img/structure/B12203002.png)
3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine ring, a benzyl group, and an isoxazole moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the isoxazole and triazine intermediates. The isoxazole moiety can be synthesized through a cyclization reaction involving 3,5-dimethylisoxazole precursors. The triazine ring is formed via a nucleophilic substitution reaction, where a benzyl group is introduced to the triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the triazine or isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives of the original compound.
Scientific Research Applications
3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: This compound shares the isoxazole moiety and has shown potential as a BRD4 inhibitor with anti-cancer activity.
3,5-Dimethylisoxazoles: These compounds act as acetyl-lysine-mimetic bromodomain ligands and have been studied for their role in epigenetic regulation.
Uniqueness
3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol is unique due to its combination of the triazine, benzyl, and isoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H16N4O2S/c1-10-13(11(2)22-20-10)9-23-16-17-15(21)14(18-19-16)8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,19,21) |
InChI Key |
IYFMIDNVLOOVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B12202929.png)

![(4E)-5-(3,4-diethoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12202956.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate](/img/structure/B12202965.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12202974.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide](/img/structure/B12202982.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12202988.png)
![9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12202990.png)
![tert-butyl {[(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12202996.png)
![methyl 2-[1-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B12202999.png)


![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12203027.png)
